Paraquat-d8 Dichloride

Description

Chemical Identity and Nomenclature

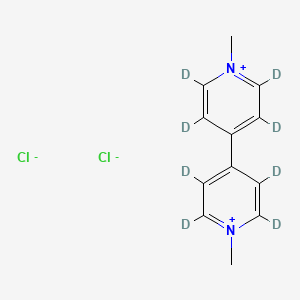

This compound is systematically identified by multiple nomenclature systems that reflect its complex chemical structure and isotopic composition. The compound bears the Chemical Abstracts Service number 347841-45-6, which serves as its unique chemical identifier in scientific databases and regulatory documents. The systematic name follows the International Union of Pure and Applied Chemistry conventions as 2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium dichloride, clearly indicating the positions of deuterium substitution within the bipyridinium structure.

The compound is known by several synonymous names that reflect different aspects of its chemical identity and functional characteristics. Common synonyms include 1,1'-Dimethyl-4,4'-bipyridinium-2,2',3,3',5,5',6,6'-d8 dichloride, Methyl Viologen-d8 Dichloride, and N,N'-Dimethyl-4,4'-bipyridinium-d8 Dichloride. These alternative names emphasize the bipyridinium core structure, the methyl substitution pattern, and the deuterium labeling, providing multiple pathways for chemical database searches and regulatory documentation.

The nomenclature system also incorporates the specific deuterium labeling pattern, designated as "rings-d8" to indicate that eight deuterium atoms replace hydrogen atoms within the aromatic ring systems. This designation is crucial for analytical applications, as it specifies the exact nature and extent of isotopic substitution, enabling proper selection of analytical parameters and ensuring compatibility with intended analytical methodologies.

Structural Characteristics and Deuterium Labeling Pattern

The molecular structure of this compound is characterized by a symmetric bipyridinium core with two quaternary nitrogen centers, each bearing a methyl substituent. The fundamental architecture consists of two pyridine rings connected at the 4,4'-positions, creating a rigid, planar conjugated system that contributes to the compound's stability and unique electronic properties. The presence of two positively charged nitrogen atoms necessitates the inclusion of two chloride counterions to maintain electrical neutrality, resulting in the dichloride salt formulation.

The deuterium labeling pattern in this compound involves the strategic replacement of eight hydrogen atoms with deuterium isotopes, specifically targeting the 2,2',3,3',5,5',6,6' positions of the bipyridinium ring system. This substitution pattern ensures that all available hydrogen atoms on the aromatic rings are replaced with deuterium, while preserving the methyl groups attached to the quaternary nitrogen centers. The complete deuteration of the aromatic rings provides optimal isotopic separation from the unlabeled parent compound during mass spectrometric analysis, enabling precise quantification with minimal interference.

The molecular formula C₁₂H₆Cl₂D₈N₂ reflects this specific labeling pattern, indicating that six hydrogen atoms remain in the molecule (associated with the two methyl groups), while eight deuterium atoms occupy the aromatic ring positions. The molecular weight of 265.21 g/mol represents an increase of approximately 8 atomic mass units compared to the unlabeled paraquat dichloride, corresponding to the mass difference between hydrogen and deuterium atoms. This mass difference is sufficient to provide clear analytical separation in mass spectrometric applications while maintaining chemical and physical properties nearly identical to the parent compound.

The three-dimensional conformation of this compound exhibits a predominantly planar geometry due to the conjugated nature of the bipyridinium system. The two pyridine rings maintain coplanarity to maximize orbital overlap and stabilize the extended conjugated system. The methyl groups attached to the quaternary nitrogen centers adopt positions that minimize steric hindrance while maintaining optimal electrostatic interactions with the surrounding environment. This structural arrangement contributes to the compound's stability and ensures consistent analytical behavior across different experimental conditions.

Historical Context of Deuterated Reference Standards Development

The development of deuterated reference standards represents a significant evolution in analytical chemistry, emerging from the fundamental discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The deuterium isotope effect became an important tool in elucidating chemical reaction mechanisms, laying the groundwork for the later application of deuterium labeling in analytical chemistry. The incorporation of deuterium in pharmaceutical and analytical applications began in the early 1960s with pioneering studies on deuterated tyramine and morphine, although widespread adoption of deuterated standards did not occur until several decades later.

The concept of deuterated internal standards gained momentum as analytical techniques, particularly mass spectrometry, became more sophisticated and sensitive. Deuterated internal standards emerged as a solution to the longstanding challenge of accuracy and precision in quantitative analysis, where conventional internal standards often failed to adequately compensate for matrix effects and analytical variations. The use of deuterium as an isotopic label brought several advantages, primarily the ability to distinguish between the internal standard and the analyte of interest while maintaining nearly identical chemical and physical properties.

The development and application of deuterated isotope internal standard reagents evolved into a complex process involving multiple fields including chemical synthesis, mass spectrometry analysis, food safety testing, and drug residue detection. Synthesis methods for deuterated compounds primarily include chemical synthesis and physical exchange methods, with the choice of approach depending on the nature of the target compound and the required isotope abundance. For this compound specifically, the synthesis involves selective deuteration of the aromatic ring positions while preserving the methyl substituents on the quaternary nitrogen centers.

This compound plays a crucial role in modern analytical chemistry as a stable isotope-labeled internal standard for liquid chromatography coupled with tandem mass spectrometry applications. The compound serves as a reference standard for the determination of paraquat dichloride in diverse sample matrices including potato, cereals, pulses, and environmental water samples. The use of deuterated internal standards like this compound enables quantitative analysis with enhanced accuracy by compensating for variations in the analytical process, particularly matrix effects that can significantly impact measurement reliability.

In environmental research, this compound facilitates the development and validation of analytical methods for monitoring paraquat contamination in drinking water and environmental samples. Fast and sensitive liquid chromatography-tandem mass spectrometry methods have been developed using this compound as an internal standard, achieving limits of quantitation as low as 5 micrograms per liter for paraquat in drinking water samples. These analytical capabilities are essential for regulatory compliance and environmental protection, particularly given the established maximum contaminant levels for quaternary ammonium herbicides in drinking water systems.

The compound's significance extends to food safety testing, where accurate quantification of pesticide residues is essential for consumer protection and regulatory compliance. Deuterated isotope internal standard reagents like this compound have proven effective and accurate in determining residue levels of various compounds in food matrices. The ability to compensate for matrix effects and correct for random and systematic errors in separation and detection makes this compound indispensable for high-throughput analytical laboratories processing large numbers of environmental and food samples.

The analytical methodology employing this compound typically utilizes multiple reaction monitoring in mass spectrometry, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. For this compound, the characteristic mass spectrometric transition involves the precursor ion at mass-to-charge ratio 193 fragmenting to product ions at 178 and other specific masses, providing selective detection with minimal interference. This analytical approach enables simultaneous quantification of paraquat while correcting for analytical variations through the co-elution and similar ionization behavior of the deuterated internal standard.

The development of automated analytical methods incorporating this compound has revolutionized environmental monitoring capabilities, enabling high-throughput analysis of multiple samples with improved reliability and reduced analytical uncertainty. These methods typically involve direct injection of filtered water samples spiked with the deuterated internal standard, eliminating the need for complex sample preparation procedures while maintaining analytical sensitivity and selectivity. The ability to achieve reliable quantification without extensive sample pretreatment represents a significant advancement in environmental analytical chemistry, reducing analysis time and increasing laboratory productivity while maintaining the highest standards of analytical quality.

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKAKWIAUPDISJ-FUIWBTGGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858282 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-45-6 | |

| Record name | 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Deuteration Using Transition Metal Catalysts

A patent detailing deuterated compound synthesis (WO2017045648A1) describes the use of rhodium-based catalysts to facilitate hydrogen-deuterium (H-D) exchange. In this method, non-deuterated paraquat dichloride undergoes reaction with deuterium gas () in the presence of a rhodium complex. The catalyst selectively activates C-H bonds at the 2, 2', 3, 3', 5, 5', 6, and 6' positions of the bipyridinium ring, enabling efficient deuteration. Reaction conditions typically involve:

| Parameter | Value |

|---|---|

| Temperature | 80–120°C |

| Pressure | 3–5 atm |

| Catalyst Loading | 0.5–2 mol% Rh |

| Reaction Time | 24–48 hours |

This approach achieves deuteration efficiencies exceeding 95%, as confirmed by mass spectrometry.

Isotopic Exchange in Deuterated Solvents

Complementary methods leverage deuterated solvents to promote H-D exchange. A study on cage molecule synthesis (RSC Suppl. C5CC00976F) highlights the use of deuterated ethanol () and hydrochloric acid () under reflux conditions. For this compound, this involves dissolving paraquat dichloride in a mixture at elevated temperatures (60–80°C) for 72 hours. The acidic environment protonates the bipyridinium nitrogen atoms, enhancing the lability of adjacent C-H bonds and facilitating deuterium incorporation.

Industrial-Scale Production

Industrial manufacturing of this compound prioritizes scalability while maintaining isotopic purity. A patent on paraquat paste formulations (CN102657153A) provides insights into large-scale processing. Key steps include:

-

Precursor Preparation : Non-deuterated paraquat dichloride is synthesized via the condensation of 4,4'-bipyridine with methyl chloride.

-

Deuteration Reactors : Batch reactors equipped with rhodium-coated surfaces enable continuous flow under controlled pressure (4 atm).

-

Purification : Centrifugal partition chromatography removes non-deuterated impurities, yielding a product with ≥98% isotopic purity.

Industrial workflows face challenges in catalyst recovery and solvent recycling, necessitating closed-loop systems to minimize deuterium loss.

Analytical Preparation for Internal Standards

In analytical chemistry, this compound is prepared as an internal standard for quantifying paraquat residues. A validated UPLC-MS/MS method (Embrapa, 2016) outlines the following protocol:

-

Stock Solution Preparation : this compound is dissolved in methanol at 40 µg/mL.

-

Matrix Matching : The deuterated standard is spiked into sample extracts (e.g., plant tissues) to correct for ionization suppression.

-

Calibration : Linear response is verified over 0.1–50 µg/L ().

This method achieves recoveries of 92–105% with relative standard deviations (RSDs) below 5%, underscoring the reliability of deuterated standards in trace analysis.

Comparative Analysis of Deuteration Methods

The choice of deuteration method hinges on cost, scalability, and desired isotopic purity:

| Method | Catalytic Deuteration | Isotopic Exchange |

|---|---|---|

| Deuteration Efficiency | 95–98% | 85–90% |

| Reaction Time | 24–48 hours | 72–96 hours |

| Catalyst Cost | High (Rh-based) | Low (solvent-only) |

| Scalability | Industrial | Laboratory |

Catalytic methods dominate industrial settings due to faster reaction times, whereas isotopic exchange remains prevalent in academic labs for its simplicity.

Quality Control and Characterization

Post-synthesis characterization ensures compliance with analytical standards:

Chemical Reactions Analysis

Types of Reactions: Paraquat-d8 Dichloride undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced bipyridinium species.

Substitution: Substitution reactions involving the exchange of chloride ions with other anions are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen under light exposure.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Reagents like silver nitrate can facilitate the exchange of chloride ions with other anions.

Major Products:

Oxidation: Formation of reactive oxygen species and subsequent oxidative stress products.

Reduction: Formation of reduced bipyridinium species.

Substitution: Formation of new bipyridinium salts with different anions.

Scientific Research Applications

Analytical Chemistry

Paraquat-d8 dichloride serves as a reference standard for the quantification of paraquat residues in agricultural products. It is utilized in LC-MS/MS to determine paraquat levels in various matrices, including potatoes, cereals, and pulses. The isotopic labeling enhances the accuracy of detection methods by allowing differentiation between the labeled and unlabeled compounds during analysis .

Environmental Studies

The compound is employed in environmental testing to assess the presence of paraquat in soil and water samples. Its deuterated form aids in understanding the degradation pathways and environmental impact of paraquat applications. Studies have shown that paraquat can persist in the environment, affecting soil microbiota and arthropod populations .

Toxicological Research

Research involving this compound has been pivotal in understanding the toxic effects of paraquat on human health and ecosystems. For instance, studies have linked paraquat exposure to adverse health outcomes such as respiratory issues and potential reproductive effects . The compound's unique properties allow researchers to trace its metabolic pathways and excretion patterns in biological systems.

Data Tables

| Application Area | Description | Method Used |

|---|---|---|

| Analytical Chemistry | Reference standard for quantifying residues in food products | LC-MS/MS |

| Environmental Testing | Assessment of paraquat presence in soil and water | Isotope dilution analysis |

| Toxicological Studies | Investigation of health impacts associated with paraquat exposure | Animal studies; metabolic profiling |

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of paraquat dichloride application on soil arthropods demonstrated significant changes in diversity and abundance post-application. The research utilized this compound to track its environmental fate and impact on non-target organisms . Results indicated that repeated applications led to a decline in arthropod populations, suggesting potential ecological risks.

Case Study 2: Human Health Risk Evaluation

Research evaluating maternal exposure to paraquat found associations with adverse birth outcomes. Using this compound as a tracer allowed researchers to better understand exposure levels among pregnant women living near agricultural fields treated with the herbicide . This study underscored the importance of monitoring pesticide residues to protect public health.

Mechanism of Action

Paraquat-d8 Dichloride exerts its effects primarily through the generation of reactive oxygen species (ROS). The compound targets the chloroplasts in plant cells, diverting the flow of electrons from Photosystem I. This diversion leads to the production of toxic superoxide radicals, which rapidly disintegrate cell membranes and tissues, causing dehydration and death of the plant . In biological systems, the generation of ROS can lead to oxidative stress, cellular damage, and apoptosis .

Comparison with Similar Compounds

Paraquat Dichloride (Non-Deuterated)

- Molecular Formula : C₁₂H₁₄Cl₂N₂·xH₂O .

- Applications: Broad-spectrum herbicide used in agriculture (e.g., oil palm plantations) for weed control.

- Regulatory Status : Subject to strict EPA regulations due to acute toxicity (e.g., certified applicator training, restricted container designs) .

- Toxicity : LD₅₀ (oral, rat) = 100–150 mg/kg; fatal upon ingestion even in small doses .

Key Differences :

Diquat Dibromide

Comparison with Paraquat-d8 :

Methyl Viologen (Synonym for Paraquat Dichloride)

Key Distinction :

- Paraquat-d8 is specifically deuterated for analytical precision, whereas "methyl viologen" may refer to non-deuterated forms in non-agricultural contexts .

Other Deuterated Analogs

- Paraquat-d6 Dichloride : Features six deuterium atoms (vs. eight in Paraquat-d8). Used in niche applications requiring moderate isotopic labeling .

- Stability : Both d6 and d8 forms are stable at +20°C, but d8 provides superior isotopic separation in high-resolution MS .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Paraquat-d8 dichloride, a deuterated form of the well-known herbicide paraquat, is recognized for its significant biological activity, particularly in relation to its toxicological effects on humans and animals. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicokinetics, case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1910-42-5 |

| Molecular Formula | C₁₂H₁₄Cl₂N₂ |

| Molecular Weight | 257.159 g/mol |

| Density | 1.25 g/cm³ |

| Melting Point | >300 °C |

| Boiling Point | 175 °C |

Paraquat functions primarily as a non-selective contact herbicide, exerting its effects through the generation of reactive oxygen species (ROS). Upon cellular uptake, paraquat undergoes redox cycling, leading to the production of superoxide radicals that induce oxidative stress. This process is responsible for cellular damage across various organ systems, particularly affecting the lungs and kidneys.

Key Mechanisms

- Reactive Oxygen Species Production : Paraquat generates superoxide anions that contribute to lipid peroxidation and mitochondrial dysfunction .

- Cellular Damage : The compound activates nuclear factor kappa B (NF-κB), leading to inflammatory responses and apoptosis in affected tissues .

- Tissue Distribution : Paraquat is actively transported into lung tissues, which is a primary site for toxicity, resulting in conditions such as pneumonitis and pulmonary fibrosis .

Toxicokinetics

The absorption and elimination of paraquat are critical for understanding its biological activity. Studies indicate that paraquat is rapidly absorbed following ingestion but is also promptly excreted unchanged in urine within 12-24 hours. The pharmacokinetics can be described by a two-compartment model:

- Initial Phase : Rapid distribution to various tissues.

- Elimination Phase : Slow elimination from deeper compartments, particularly affecting the kidneys over extended periods .

Case Studies

Several case studies illustrate the severe consequences of paraquat exposure:

- Case Report of Acute Poisoning :

- Long-term Effects on Survivors :

-

Epidemiological Study on Parkinson's Disease :

- In agricultural populations exposed to paraquat, a significant correlation was found between exposure levels and increased risk of developing Parkinson's disease. The study indicated that both residential and occupational proximity to paraquat applications heightened risk factors for neurodegenerative diseases .

Research Findings

Recent research has focused on various aspects of this compound's biological activity:

- Toxicity Studies : Laboratory studies have classified paraquat as highly toxic via inhalation and moderately toxic orally. The compound has been linked to severe pulmonary effects in chronic exposure scenarios .

- Mechanisms of Action in Mitochondria : Research indicates that paraquat disrupts mitochondrial function by increasing permeability and inducing apoptosis through ROS generation .

Q & A

Q. What analytical methods are recommended for quantifying Paraquat-d8 Dichloride in biological matrices?

this compound is widely used as an internal standard in LC-MS/MS analyses due to its isotopic stability. Key steps include:

- Sample preparation : Spike biological samples (e.g., blood, tissues) with this compound, adjust pH, precipitate proteins with acetonitrile, and purify via centrifugation and cyclohexane washes .

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns to resolve Paraquat-d8 from its metabolites and matrix interferences.

- Detection : Employ multiple reaction monitoring (MRM) in positive ionization mode, targeting transitions such as m/z 193→171 for Paraquat-d8 .

- Validation : Ensure linearity (0.1–10 µg/mL), precision (CV <15%), and recovery (>85%) per FDA/EMA guidelines .

Q. How should researchers handle this compound to ensure laboratory safety?

Safety protocols derived from OSHA standards include:

- PPE : Use nitrile (11–13 mil) or butyl rubber gloves (12–15 mil) for direct handling; avoid latex due to permeability risks .

- Respiratory protection : NIOSH-approved organic vapor respirators during spills or aerosol-generating procedures .

- Decontamination : Immediately remove contaminated clothing, wash skin with soap/water, and dispose of waste as hazardous material .

Q. What experimental parameters influence the adsorption efficiency of this compound in environmental studies?

Batch adsorption experiments using activated carbon (e.g., date stone powder) show:

- pH dependence : Maximum removal (>90%) at pH 9.0 due to reduced cationic repulsion between adsorbent and Paraquat-d8 .

- Kinetics : Pseudo-second-order models best describe equilibrium (140 min) across concentrations (75–125 mg/L) and temperatures .

- Salinity effects : High ionic strength reduces adsorption capacity by competing for binding sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data for this compound across studies?

Discrepancies often arise from variations in:

- Purity : Ensure test materials are ≥99.9% pure, as impurities (e.g., monoquat) may confound LD50/LC50 values .

- Dosage units : Express toxicity data in terms of paraquat dichloride (not cation) for cross-study comparability .

- Species-specific metabolism : Compare hepatorenal toxicity endpoints in rodents (e.g., Sprague-Dawley rats) with in vitro human cell models .

Q. What strategies optimize this compound detection in complex matrices with co-eluting metabolites?

Advanced LC-MS/MS approaches include:

- Column selection : Compare HILIC (e.g., ZIC®-HILIC) vs. C18 columns to separate Paraquat-d8 from metabolites like 4-carboxy-1-methylpyridinium (MINA) .

- Ion mobility spectrometry (IMS) : Resolve isobaric interferences by differentiating collision cross-section (CCS) values .

- Matrix-matched calibration : Use deuterated analogs (e.g., Paraquat-d8) to correct for ion suppression/enhancement in biological extracts .

Q. How should researchers navigate EPA data requirements for this compound in regulatory submissions?

Compliance with EPA’s Reregistration Eligibility Decision (RED) involves:

- Data gaps : Submit product chemistry data (e.g., stability under UV light, hydrolysis rates) and ecotoxicological profiles .

- Study validation : Address deficiencies in existing studies by upgrading protocols (e.g., OECD 453 for chronic toxicity) and providing raw datasets .

- Cost-sharing : Use EPA Form 8570-32 for data compensation claims when citing third-party studies .

Methodological Considerations

Q. What statistical models are suitable for analyzing this compound adsorption isotherms?

- Langmuir model : Assess monolayer adsorption capacity (e.g., 120 mg/g for date stone carbon) .

- Dubinin-Radushkevich (D-R) : Determine adsorption energy (<8 kJ/mol indicates physisorption) .

- Error analysis : Use Akaike Information Criterion (AIC) to compare model fits and avoid overfitting .

Q. How can researchers validate this compound stability in long-term environmental fate studies?

- Hydrolysis studies : Test stability at pH 4–9 (25–50°C) per EPA 1615 guidelines .

- Photolysis assays : Use xenon-arc lamps to simulate sunlight exposure and quantify degradation products via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.